methyl [4-({1-[(2,5-difluorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
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Overview
Description
METHYL 2-[4-({1-[(2,5-DIFLUOROPHENYL)CARBAMOYL]PROPYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazepine core, which is known for its pharmacological properties, and a difluorophenyl group, which can enhance its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-({1-[(2,5-DIFLUOROPHENYL)CARBAMOYL]PROPYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps, including the formation of the benzodiazepine core, introduction of the difluorophenyl group, and esterification to form the final product. Common synthetic routes may involve:
Formation of the Benzodiazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions using difluorophenyl reagents.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput synthesis techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-({1-[(2,5-DIFLUOROPHENYL)CARBAMOYL]PROPYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[4-({1-[(2,5-DIFLUOROPHENYL)CARBAMOYL]PROPYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance its binding affinity and selectivity, while the benzodiazepine core can modulate its pharmacological effects. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2,4-DIFLUOROPHENYL)ACETATE: Shares the difluorophenyl group but lacks the benzodiazepine core.
Other Benzodiazepine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
METHYL 2-[4-({1-[(2,5-DIFLUOROPHENYL)CARBAMOYL]PROPYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is unique due to its combination of a benzodiazepine core and a difluorophenyl group, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H21F2N3O3S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 2-[4-[1-(2,5-difluoroanilino)-1-oxobutan-2-yl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
InChI |
InChI=1S/C22H21F2N3O3S/c1-3-19(22(29)27-18-10-13(23)8-9-15(18)24)31-20-11-14(12-21(28)30-2)25-16-6-4-5-7-17(16)26-20/h4-11,19,25H,3,12H2,1-2H3,(H,27,29) |
InChI Key |
GQBQGGKLEOGAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC |
Origin of Product |
United States |
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